

In-Depth Technical Guide: 4-(3,5-Dimethylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(3,5-Dimethylphenoxy)benzaldehyde

CAS No.: 287953-82-6

Cat. No.: B1625329

[Get Quote](#)

Executive Summary

4-(3,5-Dimethylphenoxy)benzaldehyde (CAS: 287953-82-6) is a specialized diaryl ether intermediate critical to the development of thyromimetics—specifically, thyroid hormone receptor beta (TR β) selective agonists. Structurally, it serves as a lipophilic scaffold that mimics the outer ring of triiodothyronine (T3), replacing the metabolic liability of iodine with methyl groups to enhance oral bioavailability and receptor selectivity.

This guide details the physicochemical profile, synthesis logic, and handling protocols for researchers utilizing this compound in medicinal chemistry and lead optimization.

Chemical Identity & Structural Analysis

The compound features a central ether linkage connecting an electron-deficient benzaldehyde ring to an electron-rich 3,5-dimethylphenyl ring. This "push-pull" electronic structure influences both its chemical reactivity (susceptibility to oxidation) and its pharmacological binding affinity.

Property	Detail
IUPAC Name	4-(3,5-Dimethylphenoxy)benzaldehyde
CAS Number	287953-82-6
Molecular Formula	
Molecular Weight	226.27 g/mol
SMILES	<chem>CC1=CC(C)=CC(OC2=CC=C(C=O)C=C2)=C1</chem>
Structural Class	Diaryl Ether / Aromatic Aldehyde

Structural Significance in Drug Design

In TR β agonist design (e.g., analogs of Sobeitrome or KB-141), the 3,5-dimethyl substitution pattern is often explored to modulate the "outer ring" binding pocket fit. Unlike the natural 3,5-diiodo pattern, the dimethyl analogs avoid deiodinase-mediated metabolism, extending half-life while maintaining the necessary steric bulk for receptor activation.

Physical Properties Profile

Note: Data represents high-purity (>97%) research-grade material.

Solid-State Properties

Property	Value / Characteristic	Notes
Physical State	Crystalline Solid	Typically appears as off-white to pale beige needles or powder.
Melting Point	Solid (Typical range: 45–65 °C)*	Exact experimental MP varies by polymorph; structurally analogous to 4-phenoxybenzaldehyde (MP ~54°C).
Solubility	Soluble in DCM, EtOAc, DMSO, DMF	Poorly soluble in water; moderate solubility in cold ethanol.

Fluid & Thermodynamic Properties

Property	Value (Predicted/Experimental)	Notes
Boiling Point	~360 °C (at 760 mmHg)	Decomposes before boiling at atmospheric pressure.
Density	1.11 ± 0.06 g/cm ³	Predicted value; useful for packing density calculations.
LogP	4.2 – 4.5	Highly lipophilic; requires organic co-solvents for biological assays.

Spectroscopic Characterization

For validation of synthesized or purchased lots, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

):

- 9.92 (s, 1H): Aldehyde proton (Diagnostic singlet).
- 7.85 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to carbonyl (deshielded).
- 7.05 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to ether linkage.
- 6.78 (s, 1H): Aromatic proton on dimethyl ring (para position).
- 6.68 (s, 2H): Aromatic protons on dimethyl ring (ortho to ether).
- 2.30 (s, 6H): Methyl group protons.

Infrared Spectroscopy (FT-IR)[1]

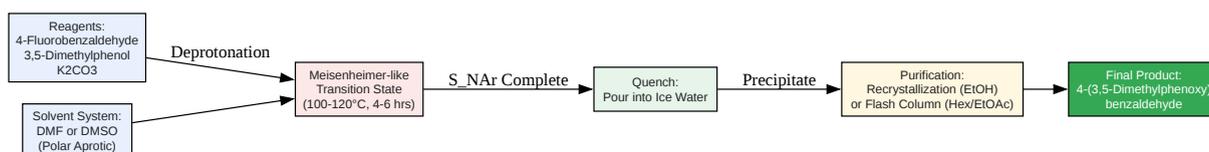
- 1690–1700 cm⁻¹
: Strong C=O stretch (Aldehyde).
- 1580–1600 cm⁻¹
: Aromatic C=C skeletal vibrations.
- 1240 cm⁻¹
: C–O–C asymmetric stretch (Ether linkage).

Synthesis & Experimental Protocol

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (

) . The electron-withdrawing aldehyde group activates the fluorine leaving group, facilitating attack by the phenoxide.

Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Standard S_NAr synthesis workflow for high-purity isolation.

Step-by-Step Methodology

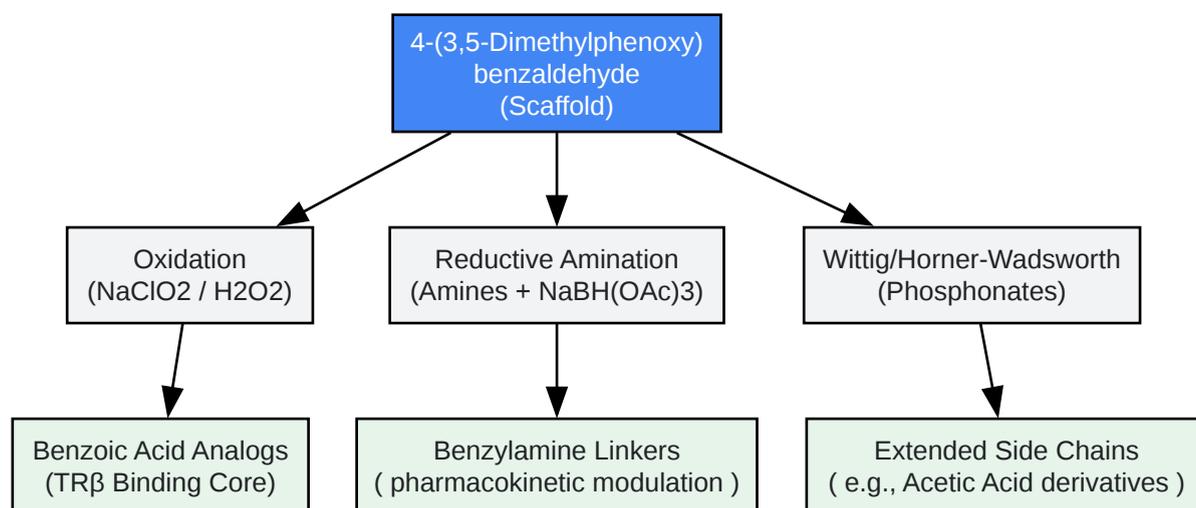
- Activation: In a round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL per gram of substrate).
- Base Addition: Add Potassium Carbonate () (1.5 eq). Ensure the base is finely ground to maximize surface area.
- Reaction: Heat the mixture to 100–110 °C under an inert atmosphere () for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes) for the disappearance of the aldehyde starting material.
- Work-up: Cool to room temperature and pour the reaction mixture into 5 volumes of ice-cold water. The product should precipitate as a solid.
- Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine to remove residual DMF, and dry over .
- Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, 0-10% EtOAc/Hexane gradient).

Applications in Drug Development

This aldehyde is a versatile "handle" for generating diverse thyromimetic candidates.

SAR Logic & Derivatization

The aldehyde moiety allows for rapid diversification at the "inner ring" position (relative to the thyronine scaffold).



[Click to download full resolution via product page](#)

Caption: Derivatization pathways for TRβ agonist library generation.

Safety & Handling (SDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H410: Very toxic to aquatic life with long-lasting effects (Common for lipophilic diaryl ethers).
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

References

- Chemical Identity & CAS Verific
 - Source: Sigma-Aldrich / Merck KGaA. "**4-(3,5-Dimethylphenoxy)benzaldehyde** Product Detail."

- Synthesis Methodology (S_NAr Protocol)
 - Source: Taber, D. F., & Brannick, S. J. (2014). "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." *Journal of Chemical Education*, 91(4). (Describes the general protocol for 4-fluorobenzaldehyde + phenol coupling).
- Thyromimetic Structure-Activity Rel
 - Source: Placzek, A. T., et al. (2016). "Sobetirome: A Case History of Bench-to-Clinic Translation of a Thyromimetic." *Thyroid*.
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(3,5-Dimethylphenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1625329#4-3-5-dimethylphenoxy-benzaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com